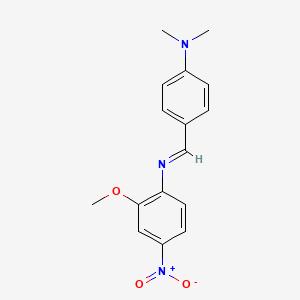
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide is a hydrazone derivative known for its interesting biological activities and coordination capabilities. Hydrazone derivatives are typically synthesized by the reaction of aldehydes with hydrazine compounds, resulting in high yields and purity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide involves the condensation reaction between 5-bromosalicylaldehyde and 4-methylbenzohydrazide. The reaction is typically carried out in an alcoholic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from an appropriate solvent to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide involves its interaction with molecular targets through its hydrazone group. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the bromine atom and hydroxyl group contributes to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)benzoylhydrazone
Uniqueness
N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide is unique due to its specific substitution pattern, which includes a bromine atom at the 5-position and a hydroxyl group at the 2-position of the benzylidene ring, as well as a methyl group on the benzohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
41377-43-9 |
|---|---|
Molecular Formula |
C15H13BrN2O2 |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-2-4-11(5-3-10)15(20)18-17-9-12-8-13(16)6-7-14(12)19/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
KVDIHWYONRZPDN-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11706525.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)

![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)
![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)

![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)

![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11706581.png)
![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)
